
1,4-Dihexylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihexylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hexyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dihexylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with hexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dihexylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dihexylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding hexyl-substituted cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Hexyl-substituted cyclohexane derivatives.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Dihexylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,4-Dihexylcyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated derivatives. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by the presence of halogenating agents.
Comparación Con Compuestos Similares
1,4-Dimethylcyclohexane: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Diethylcyclohexane: Contains ethyl groups instead of hexyl groups.
1,4-Dipropylcyclohexane: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,4-Dihexylcyclohexane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
820233-09-8 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
1,4-dihexylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
NISYXSGVXWMZQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


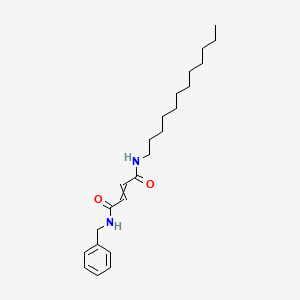
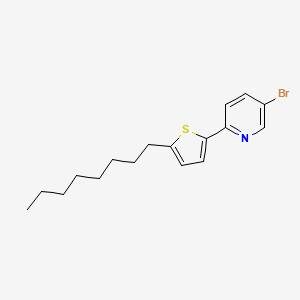

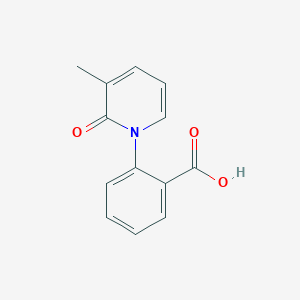
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)

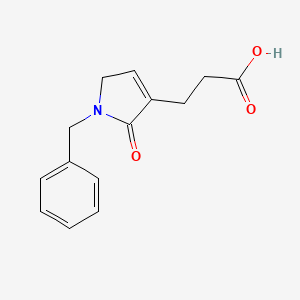
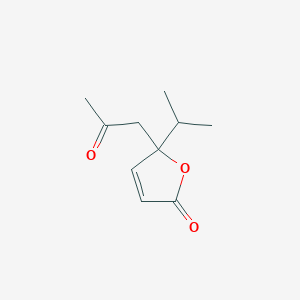
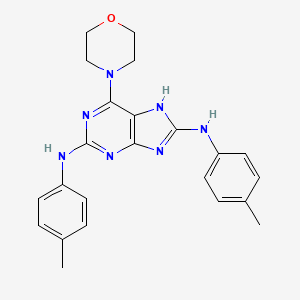
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)

